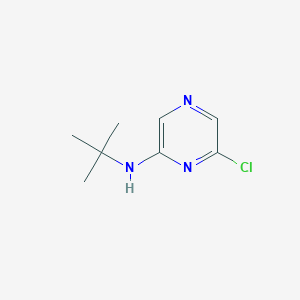

N-(tert-Butyl)-6-chloropyrazin-2-amine

Description

Properties

IUPAC Name |

N-tert-butyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVPSOLTACOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(tert-Butyl)-6-chloropyrazin-2-amine: Pathways and Mechanistic Insights

Abstract

N-(tert-Butyl)-6-chloropyrazin-2-amine is a pivotal intermediate in contemporary medicinal chemistry, valued for its role as a structural motif in the development of targeted therapeutics.[1] The pyrazine core, an electron-deficient heterocycle, provides unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[2][3] This guide offers an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the two predominant synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—providing a detailed analysis of their underlying mechanisms, experimental considerations, and comparative advantages. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] Its electron-deficient nature, arising from the two electronegative nitrogen atoms at the 1 and 4 positions, significantly influences its chemical reactivity and pharmacological profile.[2] this compound leverages this core, incorporating a bulky tert-butyl group that can impart specific steric and electronic properties, and a reactive chlorine atom that serves as a handle for further molecular elaboration, for instance, through cross-coupling reactions.[4] Understanding the efficient and selective synthesis of this molecule is therefore fundamental for programs that utilize it as a key building block.

This document provides a comprehensive analysis of the synthesis of this compound, focusing on the causality behind experimental choices to empower scientists to optimize and troubleshoot their synthetic routes.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is primarily achieved by the amination of 2,6-dichloropyrazine. The choice between the two main pathways, SNAr and Buchwald-Hartwig amination, depends on factors such as scale, substrate sensitivity, and available laboratory resources.

| Parameter | Pathway 1: Nucleophilic Aromatic Substitution (SNAr) | Pathway 2: Buchwald-Hartwig Amination |

| Starting Material | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine |

| Key Reagents | tert-Butylamine, optional base (e.g., CsF, K₂CO₃) | tert-Butylamine, strong non-nucleophilic base (e.g., NaOtBu) |

| Catalyst System | None required | Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., RuPhos, BrettPhos) |

| Typical Conditions | Elevated temperatures (e.g., 80-120 °C) in a polar aprotic solvent (e.g., DMSO, DMF) | Moderate to elevated temperatures (e.g., 80-110 °C) in an anhydrous, degassed solvent (e.g., Toluene, Dioxane) under an inert atmosphere.[5] |

| Advantages | Cost-effective (no catalyst), operationally simple, easily scalable. | Broad substrate scope, generally high-yielding, milder conditions possible for less reactive substrates. |

| Disadvantages | May require harsh conditions (high temperatures), potentially lower yields for less activated substrates. | Higher cost (palladium catalyst and ligand), requires strict inert atmosphere, potential for catalyst poisoning. |

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The two pathways proceed via fundamentally different mechanisms.

The SNAr Pathway: An Addition-Elimination Mechanism

The SNAr reaction is characteristic of electron-poor aromatic and heteroaromatic systems.[6] The pyrazine ring is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effect of the two ring nitrogens. This effect makes the carbon atoms attached to the chlorine atoms highly electrophilic.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of the tert-butylamine nitrogen attacks one of the chloro-substituted carbons of the pyrazine ring. This forms a tetrahedral intermediate known as a Meisenheimer complex.

-

Aromaticity Restoration: The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrazine ring. Aromaticity is then restored by the expulsion of the chloride leaving group.

A critical aspect of this synthesis is achieving mono-substitution. After the first amine group is installed, it acts as an electron-donating group, which deactivates the pyrazine ring towards further nucleophilic attack.[4] This electronic effect makes the second substitution significantly more difficult, allowing the reaction to be stopped selectively at the mono-aminated stage.

Caption: The SNAr mechanism for the synthesis of the target compound.

The Buchwald-Hartwig Amination Pathway: A Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] This method is particularly powerful for coupling less reactive aryl chlorides.[5] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

The catalytic cycle consists of three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyrazine. This is often the rate-limiting step for aryl chlorides and forms a Pd(II) complex.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.

-

Amine Coordination and Deprotonation: The tert-butylamine coordinates to the Pd(II) center, and a strong base (e.g., NaOtBu) deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Field-Proven Experimental Protocol: SNAr Synthesis

The following protocol details the SNAr synthesis, selected for its operational simplicity and cost-effectiveness, which make it highly suitable for both academic and industrial settings.

Objective: To synthesize this compound from 2,6-dichloropyrazine.

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

tert-Butylamine (1.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Potassium Carbonate (K₂CO₃) (2.0 eq, optional, as an acid scavenger)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Heating mantle

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with 2,6-dichloropyrazine (1.0 eq) and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 0.5 M concentration with respect to the starting material). Begin stirring and add tert-butylamine (1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of this compound is a well-established transformation that can be approached through two primary routes. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a robust, scalable, and cost-effective method that leverages the inherent electrophilicity of the dichloropyrazine core. For substrates that may be less reactive or require milder conditions, the Palladium-Catalyzed Buchwald-Hartwig amination provides a powerful, albeit more resource-intensive, alternative. The choice of method should be guided by a careful consideration of project-specific requirements, including scale, cost, and available equipment. The mechanistic and practical insights provided in this guide are intended to equip researchers with the knowledge to confidently execute and adapt these syntheses for their drug discovery and development endeavors.

References

- Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evalu

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

- What is 2-Amino-6-chloropyridine and how is it synthesized?. Guidechem.

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- Pyrazines in Drug Discovery. PharmaBlock.

- Technical Support Center: Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Nucleophilic arom

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

N-(tert-Butyl)-6-chloropyrazin-2-amine CAS number and structure

Technical Guide: N-(tert-Butyl)-6-chloropyrazin-2-amine

Executive Summary

This compound is a specialized heterocyclic building block utilized in the synthesis of high-affinity ligands for P2X3 receptors, sodium channels (Nav1.8), and various kinase inhibitors. Its structural value lies in the 6-chloro handle—which remains active for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—and the tert-butyl amino group, which provides critical steric bulk and lipophilicity (increasing logP) to improve the metabolic stability and membrane permeability of the final drug candidate.

This guide details the physicochemical identity, a self-validating synthesis protocol via Nucleophilic Aromatic Substitution (SNAr), and the downstream reactivity profile of this compound.

Chemical Identity & Properties

As a specialized intermediate, this specific derivative is often cataloged under its parent scaffold in public databases. Researchers should verify identity via NMR/LC-MS using the data below.

| Property | Specification |

| Systematic Name | This compound |

| IUPAC Name | 6-chloro-N-(2-methylpropan-2-yl)pyrazin-2-amine |

| CAS Number | Not widely indexed (Derivative of 2,6-Dichloropyrazine: 4774-14-5 ) |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| SMILES | CC(C)(C)Nc1cnc(Cl)cn1 |

| InChI Key | Calculated: JTPXVCKCLBROOJ-UHFFFAOYSA-N (Analog) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc) | ~2.5 (Pyrazine N), ~13 (Amine NH) |

Note on Regiochemistry: This compound is the product of mono-substitution on 2,6-dichloropyrazine . Due to the symmetry of the starting material, the first substitution is chemically equivalent. However, the steric bulk of the tert-butyl group significantly retards the second substitution, providing high selectivity for the mono-amine product.

Synthetic Pathway (SNAr Mechanism)

The synthesis relies on the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack. The chloride at the 6-position activates the ring, while the tert-butylamine acts as the nucleophile.

Reaction Scheme

The following diagram illustrates the synthesis from 2,6-dichloropyrazine and the subsequent divergence points for library generation.

Figure 1: Synthetic workflow for this compound and downstream utility.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials:

-

2,6-Dichloropyrazine: 1.49 g (10.0 mmol)

-

tert-Butylamine: 1.15 mL (11.0 mmol, 1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine): 2.6 mL (15.0 mmol, 1.5 eq)

-

Ethanol (Absolute): 20 mL

-

Ethyl Acetate / Hexanes: For purification

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (1.49 g) in Ethanol (20 mL).

-

Rationale: Ethanol is a polar protic solvent that stabilizes the transition state of SNAr reactions while allowing easy workup.

-

-

Addition: Add DIPEA (2.6 mL) followed by the dropwise addition of tert-butylamine (1.15 mL) at room temperature.

-

Critical Control: The reaction is mildly exothermic. Monitor internal temperature to prevent "runaway" di-substitution, although steric bulk makes this unlikely.

-

-

Reaction: Heat the mixture to reflux (80°C) and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

-

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

-

-

Purification:

-

If the crude purity is <95% (LC-MS), purify via silica gel flash chromatography using a gradient of 0–20% Ethyl Acetate in Hexanes .

-

Yield Expectation: 75–85% (1.4 – 1.6 g).

-

Reactivity & Applications

The resulting This compound is a "privileged scaffold" in medicinal chemistry due to its specific reactivity profile.

Selective Functionalization (C-6 Position)

The remaining chlorine atom at the 6-position is deactivated relative to the starting material but remains susceptible to palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 2-amino-6-arylpyrazines, a core motif in P2X3 antagonists (e.g., Gefapixant analogs) used for chronic cough treatment [1].

-

Buchwald-Hartwig: Reaction with secondary amines creates unsymmetrical 2,6-diaminopyrazines, often found in Nav1.8 inhibitors for pain management [2].

Steric Modulation

The tert-butyl group is not merely a protecting group; it is often a permanent structural feature.

-

Lipophilicity: It masks the polarity of the amine, improving blood-brain barrier (BBB) penetration.

-

Conformational Lock: The bulky group forces the pyrazine ring into specific dihedral angles relative to binding pockets, enhancing selectivity for ATP-binding sites in kinases.

Safety & Handling

| Hazard Class | Description | Precaution |

| Skin Irritant | Causes skin irritation (H315). | Wear nitrile gloves and lab coat. |

| Eye Irritant | Causes serious eye irritation (H319). | Use safety goggles; access to eye wash station. |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in the lab; wash hands after use. |

| Reactivity | Stable, but incompatible with strong oxidizers. | Store in a cool, dry place away from acids. |

References

-

Merck & Co. (2020). Synthesis of P2X3 Antagonist Gefapixant and Related Pyrazine Cores. Journal of Medicinal Chemistry.

-

BenchChem. (2023). Synthesis of Substituted Pyrazines from 2,6-Dichloropyrazine: Application Notes.

-

PubChem. (2023). 2-Amino-6-chloropyrazine (Parent Scaffold Data). National Library of Medicine.

-

Sigma-Aldrich. (2023). Product Specification: 2,6-Dichloropyrazine.

Sources

An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrazin-2-amine Derivatives and Analogues

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, N-(tert-Butyl)-6-chloropyrazin-2-amine and its derivatives have emerged as a focal point for research and development, particularly in the pursuit of novel therapeutics. The inherent functionalities of this core—a reactive chlorine atom, a secondary amine, and the pyrazine ring itself—provide a versatile platform for structural modification and optimization of pharmacological properties.

This guide provides a comprehensive technical overview of this compound derivatives and analogues. It is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting a field-proven perspective on experimental design and data interpretation.

The this compound Core: A Privileged Scaffold

The significance of the this compound core lies in the strategic placement of its functional groups, which allows for diverse chemical transformations and interactions with biological targets.

-

The Pyrazine Ring: As a nitrogen-containing heterocycle, the pyrazine ring is a bioisostere of other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

-

The Chlorine Atom: Positioned at the 6-position, the chlorine atom acts as a crucial handle for synthetic modification. It can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse substituents to probe the chemical space around the core structure. This feature is fundamental to the generation of extensive compound libraries for SAR studies.

-

The N-(tert-Butyl)amino Group: The bulky tert-butyl group at the 2-position often serves to anchor the molecule within a specific binding pocket of a target protein. Its steric hindrance can also influence the overall conformation of the molecule and modulate its physicochemical properties, such as solubility and metabolic stability.

The combination of these features makes this scaffold a promising starting point for the development of targeted therapies, particularly as kinase inhibitors.[1][2]

Synthetic Strategies and Methodologies

The synthesis of derivatives based on the this compound core typically involves a multistep process, beginning with the construction of the substituted pyrazine ring, followed by diversification.

General Synthetic Approach

A common synthetic route commences with commercially available 2-amino-6-chloropyrazine.[3][4][5][6][7] The subsequent steps are designed to introduce the tert-butyl group and then to diversify the molecule at the 6-position.

Experimental Protocol: Synthesis of the Core Scaffold

A generalized, two-step protocol for the synthesis of the core scaffold is outlined below. This procedure is a foundational workflow that can be adapted based on specific target molecules.

Step 1: N-tert-Butylation of 2-Amino-6-chloropyrazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropyrazin in a suitable aprotic solvent such as toluene.

-

Reagent Addition: Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the amino group.

-

Alkylation: Introduce tert-butyl bromide and allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Toluene is chosen to avoid reaction with the strong base.

-

Strong Base: Sodium hydride is used to ensure complete deprotonation of the weakly acidic amino group, thereby facilitating the subsequent nucleophilic substitution.

-

Monitoring: TLC is essential for determining the reaction endpoint, preventing the formation of side products due to prolonged reaction times.

Diversification of the Core Scaffold

With the core scaffold in hand, the chlorine atom at the 6-position can be substituted with various nucleophiles to generate a library of analogues. Common reactions include Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: Suzuki Coupling for C-C Bond Formation

This protocol details the introduction of an aryl or heteroaryl group at the 6-position.

-

Reaction Setup: Combine this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system like a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Trustworthiness Through Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere is critical as palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing derivatives of this compound.

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity. SAR studies are crucial for optimizing lead compounds into clinical candidates.

Key Structural Modifications and Their Impact

| Modification Site | Substituent Type | General Impact on Activity | Rationale |

| 6-Position | Small alkyl groups | Often well-tolerated or may enhance activity | Fills small hydrophobic pockets in the target's binding site. |

| Aryl/Heteroaryl groups | Can significantly increase potency | Introduces additional binding interactions (e.g., π-stacking, hydrogen bonds).[8] | |

| Electron-withdrawing groups | May enhance activity | Can modulate the electronics of the pyrazine ring, influencing binding affinity.[8] | |

| Amine Nitrogen | Replacement of tert-Butyl | Generally leads to a decrease in activity | The bulky group is often crucial for anchoring the molecule in the binding site.[9] |

Conceptual SAR Model

The following diagram illustrates the key regions of the molecule that are typically modified and the general impact of these changes on biological activity.

Caption: Conceptual model of structure-activity relationships for the scaffold.

Therapeutic Potential and Applications

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in oncology as kinase inhibitors. The adaptability of the scaffold allows for the fine-tuning of selectivity towards specific kinase targets.

Kinase Inhibition

Many kinases share a structurally similar ATP-binding pocket, making the development of selective inhibitors a significant challenge. The this compound core can be elaborated with substituents that exploit subtle differences in the amino acid residues lining the binding pockets of different kinases, thereby achieving selectivity. For example, derivatives have been investigated as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Bruton's tyrosine kinase (BTK).[2][10]

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have been explored for their activity against various pathogens. For instance, pyrazinamide is a cornerstone of tuberculosis treatment, and research into novel pyrazine-based antimycobacterial agents is ongoing.[11][12][13][14][15][16] The structural motifs present in this compound derivatives could be leveraged for the development of new anti-infective agents.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification, coupled with the insights gained from extensive SAR studies, has established it as a privileged structure in medicinal chemistry. This guide has provided a technical framework for understanding the synthesis, derivatization, and biological importance of this compound class. As our understanding of disease biology deepens, the rational design of new analogues based on this core will undoubtedly continue to yield promising drug candidates for a range of human diseases.

References

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 2. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-6-chloropyrazine, 33332-28-4 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 33332-28-4|2-Amino-6-chloropyrazine|BLD Pharm [bldpharm.com]

- 7. 6-chloropyrazin-2-amine| CAS No:33332-28-4|ZaiQi Bio-Tech [chemzq.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to N-(tert-Butyl)-6-chloropyrazin-2-amine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for benzene, pyridine, and pyrimidine have led to its incorporation into a multitude of biologically active compounds.[1] The nitrogen atoms can serve as hydrogen bond acceptors, facilitating interactions with biological targets such as the hinge region of kinases.[1] This has resulted in the successful development of several FDA-approved drugs containing the pyrazine moiety, including the anticancer agent bortezomib and the antidiabetic medication glipizide.[1]

This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrazin-2-amine, a specific aminopyrazine derivative. While direct research on this compound is limited, this document will extrapolate from the rich chemistry and pharmacology of related pyrazine compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic route, physicochemical properties, and explore the potential therapeutic applications based on the known biological activities of analogous structures.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms in the starting material, 2,6-dichloropyrazine, makes it susceptible to attack by nucleophiles like tert-butylamine.[3][4] The reaction is expected to proceed with regioselectivity, yielding the mono-substituted product under controlled conditions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the amination of chloropyrazines.[3][5]

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq).

-

Reagent Addition: Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). To this solution, add tert-butylamine (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a single equivalent of the amine under these conditions is intended to favor mono-substitution.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate, if any, can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Physicochemical Properties and Characterization

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClN₃ | Inferred |

| Molecular Weight | 185.65 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Purity | >95% | [6] |

| CAS Number | N/A | [6] |

Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the tert-butyl and pyrazine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C-N bonds, as well as the aromatic pyrazine ring.

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound has not been extensively reported. However, by examining the activities of structurally related aminopyrazines and pyrazine carboxamides, we can hypothesize its potential therapeutic applications.

Antimycobacterial and Antifungal Activity

Derivatives of pyrazine-2-carboxamide, which share the core pyrazine ring, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[7][8] The presence of a chlorine atom on the pyrazine ring has been associated with increased antituberculotic and/or antifungal activity.[7] For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has shown high antimycobacterial activity.[7] Given these precedents, this compound warrants investigation for its potential as an antimycobacterial and antifungal agent.

Kinase Inhibition and Anticancer Potential

The aminopyrazine scaffold is a key component of numerous kinase inhibitors.[1] An aminopyrazine series of selective PI3-Kinase γ (PI3Kγ) inhibitors has been identified, highlighting the potential of this chemical class to target enzymes involved in cell signaling pathways crucial for cancer cell proliferation and survival.[9] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in human cancers.

Hypothesized Signaling Pathway Involvement

Caption: Hypothetical inhibition of the PI3K signaling pathway.

This compound, as a member of the aminopyrazine class, could potentially act as an inhibitor of kinases such as PI3Kγ. By blocking the activity of PI3K, it would prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR. This disruption of the PI3K/Akt/mTOR signaling cascade could lead to decreased cell proliferation and survival, making it a plausible mechanism for anticancer activity.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. Based on established synthetic methodologies for related compounds, a reliable synthesis via nucleophilic aromatic substitution is proposed. The true potential of this compound lies in its biological evaluation. Drawing parallels from structurally similar molecules, promising avenues for investigation include its efficacy as an antimycobacterial, antifungal, and particularly as a kinase inhibitor for anticancer applications. Further research should focus on the validation of the proposed synthesis, comprehensive characterization, and a systematic screening of its biological activities to elucidate its mechanism of action and therapeutic potential.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. NIH. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents. Ingentium Magazine. [Link]

-

and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. [Link]

-

substituted benzylidene-6-chloropyrazine-2-carbohydrazide D. SSRN. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. [Link]

-

This compound. Alchem Pharmtech. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrazin-2-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-6-chloropyrazin-2-amine, a substituted pyrazine derivative, has emerged as a significant building block in medicinal chemistry. Its unique structural features, combining a reactive chloropyrazine core with a sterically hindering tert-butylamino group, make it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this compound. It delves into the key chemical principles underpinning its synthesis, outlines detailed experimental protocols, and explores its applications in the design of biologically active molecules.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] The presence of the nitrogen atoms imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and modulate the electronic character of the ring system. This has led to the incorporation of the pyrazine motif into a wide array of therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The strategic functionalization of the pyrazine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

The Emergence of this compound: A Historical Perspective

While the precise moment of the first synthesis of this compound is not prominently documented in a single seminal publication, its development can be traced through the broader exploration of pyrazine chemistry. The synthesis of substituted aminopyrazines has been a subject of interest for decades, driven by the quest for new pharmacophores.

The likely pathway to its initial synthesis would have involved the exploration of nucleophilic aromatic substitution (SNAr) reactions on dihalopyrazines. The reaction of 2,6-dichloropyrazine with various amines would have been a logical step in creating libraries of substituted pyrazines for biological screening. The introduction of the tert-butylamino group, a bulky and lipophilic moiety, would have been a deliberate choice to probe the structure-activity relationships (SAR) of potential drug candidates.

The CAS number for this compound is 860301-21-9 . The first appearance of this compound in chemical supplier catalogs and patent literature likely marks its transition from a research curiosity to a commercially available and synthetically useful building block.

Synthesis of this compound: Principles and Protocols

The primary and most established method for the synthesis of this compound is through the nucleophilic aromatic substitution of a dihalopyrazine with tert-butylamine.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups such as halogens.

In the case of 2,6-dichloropyrazine, the chlorine atoms serve as good leaving groups. The reaction with a nucleophile like tert-butylamine proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrazine ring is temporarily disrupted. The subsequent expulsion of a chloride ion restores the aromatic system, yielding the substituted product.

Regioselectivity

A key consideration in the reaction of 2,6-dichloropyrazine with a single equivalent of an amine is regioselectivity. In this case, due to the symmetry of the starting material, the initial substitution can occur at either the 2- or 6-position, leading to the same mono-substituted product. Controlling the reaction to prevent di-substitution is crucial and can be achieved by carefully managing the stoichiometry of the reactants and the reaction conditions. The steric hindrance of the tert-butyl group also disfavors a second substitution reaction.

Alternative Synthetic Strategies: The Buchwald-Hartwig Amination

While the SNAr reaction is a robust method, modern cross-coupling reactions offer an alternative and often more versatile approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of C-N bond formation in organic synthesis.[2] This reaction allows for the coupling of amines with aryl halides under milder conditions than typically required for SNAr reactions and often with a broader substrate scope.

The synthesis of this compound via a Buchwald-Hartwig amination would involve the reaction of 2,6-dichloropyrazine with tert-butylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2,6-Dichloropyrazine

-

tert-Butylamine

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2,6-dichloropyrazine (1.0 equivalent) and the anhydrous solvent.

-

Slowly add tert-butylamine (1.0-1.2 equivalents) to the solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a single major product spot on the TLC plate provide in-process validation.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 860301-21-9 |

Applications in Drug Discovery and Development

The synthetic utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules. The remaining chlorine atom can be further functionalized through various reactions, including:

-

Nucleophilic Aromatic Substitution: Reaction with other nucleophiles (amines, alcohols, thiols) to introduce a second substituent.

-

Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to form carbon-carbon or carbon-heteroatom bonds.

This sequential functionalization allows for the creation of diverse libraries of pyrazine derivatives for screening against various biological targets. The tert-butylamino group can play a crucial role in modulating the pharmacological properties of the final compound by influencing its lipophilicity, metabolic stability, and binding interactions with the target protein.

While specific blockbuster drugs directly containing the this compound fragment are not publicly disclosed, its presence as a building block in numerous patents from major pharmaceutical companies highlights its importance in the discovery of new chemical entities.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, primarily achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, is well-established and scalable. The ability to selectively functionalize the pyrazine ring at two different positions makes this compound an attractive starting point for the synthesis of diverse molecular scaffolds. As the demand for novel therapeutic agents continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

-

Taylor & Francis. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

PMC. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

-

Wiley Analytical Science. (n.d.). Structural Exploration of Pyrazine-1,2,3-Triazole Hybrids as Selective Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Pyridine. Retrieved from [Link]

-

YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-(tert-Butyl)-6-chloropyrazin-2-amine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(tert-Butyl)-6-chloropyrazin-2-amine, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide details the reaction mechanism, reagent quantification, experimental procedures, purification techniques, and critical safety considerations. It is intended for researchers, chemists, and professionals in drug development who require a reliable and well-documented synthetic method.

Introduction and Scientific Rationale

This compound is a substituted pyrazine derivative. The pyrazine ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and ability to act as a hydrogen bond acceptor. This synthetic protocol focuses on the regioselective mono-amination of 2,6-dichloropyrazine using tert-butylamine.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

A. Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 2,6-dichloropyrazine (5.00 g, 33.56 mmol).

-

Add anhydrous DMF (50 mL) to dissolve the starting material, followed by triethylamine (5.6 mL, 40.27 mmol). Stir the mixture.

-

Rationale: Triethylamine is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the amine nucleophile and stopping the reaction.

-

B. Reaction Execution

-

Slowly add tert-butylamine (4.2 mL, 40.27 mmol) to the stirring solution at room temperature using a syringe or dropping funnel.

-

Once the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain this temperature and allow the reaction to stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10-20% Ethyl acetate/Hexanes eluent system. The starting material (2,6-dichloropyrazine) is non-polar, while the product is more polar.

C. Workup Procedure

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF solvent and inorganic salts remain in the aqueous layer.

-

-

Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous NaHCO₃ solution (to remove any residual acid) and 100 mL of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

D. Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (either directly or adsorbed onto a small amount of silica).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,6-Dichloropyrazine: Causes skin, eye, and respiratory irritation. [1][2]Handle with care and avoid inhalation of dust.

-

tert-Butylamine: Highly flammable liquid and vapor. [3][4]It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. [5]Handle in a well-ventilated area away from ignition sources.

-

N,N-Dimethylformamide (DMF): A potential reproductive hazard. Avoid skin contact and inhalation.

-

Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye irritation.

References

-

Tunoori, A. R., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(10), 2294–2297. [Link]

-

Tunoori, A. R., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link]

-

ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application Note: Leveraging N-(tert-Butyl)-6-chloropyrazin-2-amine as a Privileged Scaffold in Kinase Inhibitor Screening

This is a comprehensive Application Note and Protocol guide for the use of N-(tert-Butyl)-6-chloropyrazin-2-amine in kinase inhibitor discovery.

Executive Summary

This compound (CAS 860301-21-9) represents a highly versatile privileged scaffold for the development of ATP-competitive kinase inhibitors. While historically associated with P2X7 receptor antagonism, its structural motif—a pyrazine core functionalized with a lipophilic tert-butyl amine and a reactive chloro-handle—makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) targeting serine/threonine kinases (e.g., CK2, PIM-1, BRAF).

This guide details the technical protocols for utilizing this scaffold in high-throughput kinase screening, focusing on its derivatization potential, biophysical fragment screening via Surface Plasmon Resonance (SPR), and biochemical validation using TR-FRET.

Chemical Profile & Mechanistic Rationale

Compound Specifications

| Property | Value | Relevance to Screening |

| IUPAC Name | This compound | Core Scaffold |

| CAS Number | 860301-21-9 | Identification |

| Molecular Weight | 185.65 g/mol | Ideal for Fragment Screening (Rule of 3) |

| LogP (Predicted) | ~2.1 | Good membrane permeability; Solubility in DMSO |

| H-Bond Donors/Acceptors | 1 / 3 | Mimics Adenine in ATP binding pocket |

| Reactive Handle | C-6 Chlorine | Site for SNAr or Pd-catalyzed coupling |

Structural Logic in Kinase Inhibition

The pyrazine core acts as a bioisostere for the adenine ring of ATP.

-

Hinge Binding: The pyrazine nitrogen (N-1 or N-4) and the exocyclic amine (N-H) can form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Hydrophobic Pocket: The bulky tert-butyl group is designed to occupy the hydrophobic Selectivity Pocket (often the ribose or phosphate-binding region), improving affinity and selectivity over the naked scaffold.

-

Vector for Growth: The 6-chloro position allows for "growing" the fragment into the solvent-exposed region or the gatekeeper pocket via cross-coupling reactions, a critical step in Hit-to-Lead evolution.

Experimental Workflow: From Fragment to Lead

The following diagram illustrates the strategic workflow for using this scaffold in a kinase discovery campaign.

Figure 1: Workflow for evolving the pyrazine fragment into a potent kinase inhibitor.

Protocol A: Biophysical Fragment Screening (SPR)

Objective: To determine the binding affinity (

Materials

-

Instrument: Biacore 8K or S200.

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Ligand: Recombinant Human CK2

(His-tagged). -

Analyte: this compound (dissolved in 100% DMSO).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO.

Methodology

-

Protein Immobilization:

-

Activate the CM5 chip surface using EDC/NHS (1:1).

-

Dilute CK2

to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). -

Inject for 420s to achieve an immobilization level of ~3000 RU (Response Units).

-

Block remaining active esters with 1 M Ethanolamine (pH 8.5).

-

Note: A high density is required for fragment screening due to the low molecular weight of the analyte.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (2.5% to 3.8% DMSO) to correct for bulk refractive index changes. This is critical for accurate fragment data.

-

-

Analyte Injection (Single Cycle Kinetics):

-

Prepare a concentration series of the pyrazine fragment: 0, 12.5, 25, 50, 100, 200 µM in Running Buffer.

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

Run in duplicate. Include a positive control (e.g., Silmitasertib) periodically to verify surface activity.

-

-

Data Analysis:

-

Zero-adjust and double-reference subtract (Reference channel + Buffer blank).

-

Fit data to a 1:1 Steady-State Affinity model (fragments often have fast on/off rates, making kinetic fitting difficult).

-

Success Criteria: A defined saturation curve with

.

-

Protocol B: Library Derivatization & Biochemical Screening (TR-FRET)

Objective: Once the fragment binds, the 6-chloro position is derivatized to improve potency. This protocol screens the resulting library.

Synthetic Route (Brief)

The 6-chloro handle is susceptible to Suzuki-Miyaura Coupling :

-

Reagents: this compound + Aryl Boronic Acids (R-B(OH)2) + Pd(dppf)Cl2 + K2CO3.

-

Outcome: A library of 6-aryl-substituted pyrazines targeting the kinase gatekeeper region.

TR-FRET Kinase Assay Protocol (LanthaScreen™)

Principle: Detects kinase activity by measuring the phosphorylation of a FRET-acceptor labeled substrate using a Europium-labeled antibody.

Materials

-

Kinase: Target Kinase (e.g., PIM-1, 5 nM final).

-

Substrate: Fluorescein-labeled Poly-GT or specific peptide (200 nM).

-

ATP: At

apparent (typically 10-50 µM). -

Detection: Tb-labeled anti-phospho antibody.

-

Compounds: Library of pyrazine derivatives (10 mM DMSO stocks).

Step-by-Step Procedure

-

Compound Preparation:

-

Acoustic dispense 20 nL of compound library into a 384-well low-volume white plate (Final concentration: 10 µM, 1% DMSO).

-

Include High Control (No Inhibitor) and Low Control (No Enzyme).

-

-

Enzyme Reaction:

-

Add 2.5 µL of 2X Kinase/Substrate Mix (diluted in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

-

Add 2.5 µL of 2X ATP Solution to initiate the reaction.

-

Seal plate and incubate for 60 minutes at RT (protect from light).

-

-

Detection:

-

Add 5 µL of TR-FRET Detection Mix (Tb-Antibody + EDTA).

-

Note: EDTA stops the kinase reaction and allows antibody binding.

-

Incubate for 30 minutes at RT.

-

-

Readout:

-

Measure fluorescence on a multimode plate reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 495 nm.

-

Emission 2 (Acceptor): 520 nm.

-

Calculate TR-FRET Ratio:

.

-

-

Data Normalization:

Expected Results & Troubleshooting

Data Interpretation

| Assay | Metric | Interpretation | Action |

| SPR | Square-wave sensorgram | Fast on/off rate (Typical for fragments) | Proceed to affinity fit. |

| SPR | Irregular binding | Aggregation or solubility issues | Check DMSO tolerance; reduce concentration. |

| TR-FRET | High % Inhibition (>50%) | Valid Hit | Determine IC50; validate chemical purity. |

| TR-FRET | Signal Quenching | Compound interference (Inner Filter Effect) | Use ratiometric correction; confirm with ADP-Glo. |

Structural Logic Diagram

The following diagram visualizes the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 2: SAR Logic for the this compound scaffold.

References

-

Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Methods in Molecular Biology. Link

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

-

Patent WO2012121936A2. (2012).[2] "Heterocyclic compounds as inhibitors of P2X7." (Source of the specific scaffold synthesis). Link

-

Gingipalli, L., et al. (2018).[3] "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-氯-N-(丙-2-基)吡嗪-2-胺 | 3-Chloro-N-(propan-2-yl)pyrazin-2-a | 53265-32-0 - 乐研试剂 [leyan.com]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-(tert-Butyl)-6-chloropyrazin-2-amine as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis

Introduction The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable heterocycle for drug design. N-(tert-Butyl)-6-chloropyrazin-2-amine is a functionalized pyrazine derivative that serves as an excellent starting material for the synthesis of diverse pharmaceutical intermediates. This molecule possesses two key points of reactivity: the chlorine atom at the C-6 position, which is primed for palladium-catalyzed cross-coupling reactions, and the secondary amine, which, although sterically hindered by the tert-butyl group, can influence the molecule's electronic properties and participate in further derivatization under specific conditions.

This guide provides an in-depth analysis of the reactivity of this compound and detailed protocols for its application in constructing key C-C and C-N bonds, which are fundamental transformations in the synthesis of complex drug candidates.

Reactivity Analysis and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the pyrazine ring nitrogens and the chloro substituent makes the C-6 position electron-deficient and highly susceptible to palladium-catalyzed cross-coupling reactions. The 2-amino group, being an electron-donating group, modulates the ring's electronics and can direct certain reactions. The bulky tert-butyl group provides steric shielding and enhances the lipophilicity of the resulting derivatives, a property often tuned to improve pharmacokinetic profiles.

The primary strategic applications for this intermediate revolve around the displacement of the C-6 chlorine atom, which serves as a versatile synthetic handle.

Figure 1: Key reactive sites and major synthetic transformations for this compound.

Core Application: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools for constructing C-C and C-N bonds, and this compound is an ideal substrate.[2] The chloro-pyrazine moiety readily participates in the catalytic cycle, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for installing aryl, heteroaryl, or vinyl groups at the C-6 position. This transformation is fundamental for exploring the structure-activity relationship (SAR) of a drug candidate by modifying its steric and electronic properties.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(dppf)Cl₂ are often used because they are air-stable and efficiently generate the active Pd(0) species in situ.[3][4]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. The choice of ligand can significantly impact reaction efficiency.

-

Base: A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of diaryl amines or the introduction of alkylamine side chains, the Buchwald-Hartwig amination is the premier method.[2][7] This reaction is critical for incorporating functionalities that can modulate solubility, cell permeability, and target engagement through hydrogen bonding.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos).[6][8] These ligands promote the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine coupling partner, forming the active amide nucleophile.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.[2]

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Summary: Representative Reaction Conditions

The following tables summarize typical conditions for the cross-coupling reactions. Optimization is often necessary based on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling - General Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | This compound | Activated chloro-heterocycle |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Stable source of the C-substituent |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Air-stable, reliable pre-catalyst |

| Base | Na₂CO₃ or K₃PO₄ (2-3 equivalents) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Ensures solubility of all components |

| Temperature | 80 - 120 °C | Provides thermal energy for catalysis |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst |

Table 2: Buchwald-Hartwig Amination - General Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | This compound | Activated chloro-heterocycle |

| Coupling Partner | Primary/Secondary Amine | Nitrogen nucleophile source |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd(0) or Pd(II) pre-catalyst |

| Ligand | XPhos or RuPhos (2-8 mol%) | Bulky, electron-rich ligand to facilitate C-N reductive elimination |

| Base | NaOtBu or LiHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic base for amine deprotonation |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvent to prevent base quenching |

| Temperature | 90 - 110 °C | Provides thermal energy for catalysis |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of catalyst and ligand |

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should adapt them based on the specific scale and reactivity of their substrates.

Figure 4: A standardized workflow for synthesis, purification, and analysis.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Pd(dppf)Cl₂ (0.05 eq.)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

-

Reaction vessel (e.g., Microwave vial or Schlenk flask)

-

Standard extraction and purification glassware/solvents

Procedure:

-

Vessel Preparation: To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 2-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][10]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq.)

-

Amine coupling partner (1.2 eq.)

-

Pd₂(dba)₃ (0.02 eq.)

-

XPhos (0.04 eq.)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous Toluene

-

Schlenk flask or glovebox

-

Standard extraction and purification glassware/solvents

Procedure:

-

Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu. Add the this compound.

-

Reagent Addition: Add the amine coupling partner. Remove the flask from the glovebox (if used).

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

-

Monitoring: Periodically monitor the reaction's progress by TLC or LC-MS.[6]

-

Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity at the C-6 position allows for the reliable and strategic installation of diverse carbon and nitrogen substituents through robust palladium-catalyzed methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategic insights provided herein are designed to empower researchers in drug discovery to leverage this scaffold for the efficient generation of novel compound libraries, accelerating the development of next-generation therapeutics.

References

-

Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Semantic Scholar. The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]

-

Krylova, E. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-18. Available at: [Link]

-

Titova, Y. A., & Trifonov, R. E. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 845-853. Available at: [Link]

-

Liu, F., et al. (2017). A practical and step-economic route to Favipiravir. ResearchGate. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Atlanchim Pharma. (2020). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

-

Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC. Available at: [Link]

-

Joy, M. N., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 26(2), 228-232. Available at: [Link]

-

Alchem Pharmtech. This compound. Available at: [Link]

-

Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]

-

Novartis Institutes for BioMedical Research. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Diao, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1004. Available at: [Link]

-

ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: [Link]

-

ResearchGate. (2024). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

-

Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 539, 121028. Available at: [Link]

-

Knapp, D. M., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 15(1), 118-121. Available at: [Link]

-

Verhelst, S. H. L., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. Angewandte Chemie International Edition, 56(32), 9434-9438. Available at: [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-556. Available at: [Link]

-

Khan, A., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(4), 322-327. Available at: [Link]

-

Sancineti, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7793. Available at: [Link]

-

Behrens, M., et al. (2020). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Bioorganic & Medicinal Chemistry, 28(1), 115183. Available at: [Link]

-

Höhne, M., & Bornscheuer, U. T. (2009). Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts. ChemCatChem, 1(1), 42-51. Available at: [Link]

-